ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, promoting cell survival after cerebral ischemia .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the JNK signaling pathway, which plays a role in ischemia-induced cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been reported to promote cell survival after cerebral ischemia by inhibiting the jnk signaling pathway .
Preparation Methods
The synthesis of ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiophenol with ethyl cyanoacetate, followed by cyclization and further functionalization to introduce the acetamido and thieno[2,3-c]pyridine moieties . Industrial production methods often employ solvent-free conditions and catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)acetic acid ethyl ester: This compound shares the benzothiazole core but differs in its functional groups and overall structure.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-morpholinyl)acetamide: Another benzothiazole derivative with distinct biological activities and applications.
2-(2-hydroxyaryl)benzothiazoles: These compounds are known for their fluorescence properties and are used in imaging and sensor applications.
This compound stands out due to its unique combination of structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-19(24)22-9-8-12-15(10-22)27-17(20-11(2)23)16(12)18-21-13-6-4-5-7-14(13)26-18/h4-7H,3,8-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URACWVNNXXKFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.